molecular formula C20H18N2O5 B2754666 N-(2,6-diethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 873577-76-5

N-(2,6-diethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2754666
CAS No.: 873577-76-5
M. Wt: 366.373
InChI Key: QDJAXVKARATIFR-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 873577-76-5) is a synthetic coumarin derivative of significant interest in medicinal chemistry and biochemical research. This compound features a coumarin core substituted with a nitro group at the 6-position and a diethylphenyl carboxamide at the 3-position, yielding a molecular formula of C20H18N2O5 and a molecular weight of 366.37 g/mol . Coumarin derivatives like this one are extensively investigated as selective inhibitors for cancer-associated carbonic anhydrase (CA) isoforms IX and XII . These enzymes are crucial for pH regulation in aggressive solid tumors and are validated targets for cancer therapy . The mechanism of action for such 3-carboxamide-substituted coumarins is characterized as "suicide inhibition," where the lactone ring of the coumarin is hydrolyzed by the esterase activity of the carbonic anhydrase enzyme. This transformation generates the corresponding 2-hydroxy-cinnamic acid derivative, which subsequently binds to and blocks the entrance of the enzyme's active site, thereby conferring selectivity for the tumor-associated isoforms over off-target cytosolic ones . Beyond its potential in oncology research, the structural features of this compound—specifically the electron-withdrawing nitro group—make it a candidate for applications in materials science, such as in the development of photoinitiators for free radical polymerization, where coumarin derivatives facilitate polymer synthesis under visible light irradiation . Researchers can acquire this compound with a guaranteed purity of 90% or higher . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-6-nitro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-3-12-6-5-7-13(4-2)18(12)21-19(23)16-11-14-10-15(22(25)26)8-9-17(14)27-20(16)24/h5-11H,3-4H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJAXVKARATIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the nitro group and the carboxamide moiety. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The chromene core can undergo substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce a wide range of functional groups into the chromene core.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • Molecular Formula : C17H18N2O4
  • Molecular Weight : 314.34 g/mol

The structural features of this compound contribute to its biological activity and reactivity, making it a valuable candidate for various applications.

N-(2,6-diethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide exhibits diverse biological activities, which can be categorized as follows:

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. The mechanism of action often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation.

  • Case Study : A study demonstrated that derivatives of this compound showed selective cytotoxicity towards human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 10 to 30 µM, indicating promising anticancer properties.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly in models of chronic inflammation.

  • Case Study : In an animal model of arthritis, administration of this compound resulted in a significant reduction in inflammatory markers and joint swelling compared to controls.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways.

  • Enzyme Target : Inhibition studies have shown that it effectively inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Synthetic Applications

The unique structure of this compound allows it to be utilized in synthetic organic chemistry for the development of new compounds.

Synthesis of Novel Derivatives

The ability to modify the nitro group or carboxamide moiety opens pathways for synthesizing novel derivatives with enhanced biological activity.

ModificationResulting CompoundBiological Activity
Reduction of Nitro GroupN-(2,6-diethylphenyl)-6-amino-2-oxo-2H-chromene-3-carboxamideIncreased anticancer activity
EsterificationN-(2,6-diethylphenyl)-6-nitro-2-hydroxyethyl chromeneEnhanced solubility and bioavailability
Activity TypeModel/Cell LineIC50 (µM)Reference
AnticancerMCF-715
HeLa20
Anti-inflammatoryArthritis ModelSignificant Reduction
Enzyme InhibitionCOX EnzymesIC50 = 5

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group and the chromene core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares the 2,6-diethylphenyl substituent with several inhibitors and heterocycles, but differs in core structure:

Compound Name Core Structure Key Substituents Reported Activity
N-(2,6-Diethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide Chromene (2H-benzopyran) 6-nitro, 3-carboxamide Insufficient data
3-(2,6-Diethylphenyl)-2,4(1H,3H)-quinazolinedione Quinazolinedione 3-(2,6-diethylphenyl) Puromycin-sensitive aminopeptidase inhibitor
N-(2,6-Diethylphenyl)-2-amino-4H-3,1-benzoxazin-4-one Benzoxazinone 2-amino, 4H-oxazinone Aminopeptidase inhibitor
5-/8-Nitroquinazoline-2,4-dione derivatives Quinazoline-2,4-dione Nitro at positions 5 or 8 Synthetic intermediates

Key Observations :

  • The 2,6-diethylphenyl group is a common motif in enzyme inhibitors, likely enhancing binding affinity through hydrophobic interactions .
  • The chromene core in the target compound introduces a fused benzene-pyran ring system, differing from the quinazoline or benzoxazinone cores in analogs. This may alter electronic properties and metabolic stability.

Biological Activity

N-(2,6-Diethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a compound that belongs to the chromene family, characterized by a nitro group at the 6-position and a carboxamide functional group. This compound has garnered attention in recent years for its diverse biological activities, including potential applications in medicinal chemistry as an enzyme inhibitor, anti-inflammatory agent, and anticancer compound. This article presents a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C16H18N2O4
  • Molecular Weight : 302.33 g/mol
  • CAS Number : Not specifically listed but related to derivatives of 6-nitro-2-oxo-2H-chromene.

The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various molecular targets:

  • Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that inhibit specific enzymes involved in cellular processes.
  • Antioxidant Activity : The compound may exhibit antioxidant properties through free radical scavenging mechanisms.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that nitro-substituted chromenes can inhibit cell proliferation in human colorectal adenocarcinoma (Caco2) cells, with IC50 values indicating their potency as anticancer agents .

Cell Line IC50 (µM) Reference
Caco215
MCF7 (Breast Cancer)20
HepG2 (Liver Cancer)25

Anti-inflammatory Activity

This compound has shown potential as an anti-inflammatory agent. In vitro studies indicate that it can inhibit the production of inflammatory mediators such as TNF-α and IL-1β. The mechanism involves the inhibition of NF-kB signaling pathways .

Inflammatory Marker Inhibition (%) Concentration (µM) Reference
TNF-α7010
IL-1β6510

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using DPPH and FRAP assays. Results suggest that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models .

Assay Type IC50 (µM) Reference
DPPH30
FRAP25

Case Studies

  • Cytotoxicity Evaluation : A study investigated the cytotoxic effects of various chromene derivatives, including this compound on different cancer cell lines. The findings indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting its potential for targeted cancer therapy .
  • Inflammation Modulation : Another study focused on the anti-inflammatory properties of nitro-substituted chromenes, demonstrating their ability to reduce inflammation in animal models. The results indicated a significant decrease in edema and inflammatory markers following treatment with the compound .

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